molecular formula C18H17N3O7S B2883612 ETHYL 2-(2,4-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 333358-88-6

ETHYL 2-(2,4-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2883612
CAS No.: 333358-88-6
M. Wt: 419.41
InChI Key: XRJJHOWSGKJEHM-UHFFFAOYSA-N
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Description

ETHYL 2-(2,4-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzothiophene core with various functional groups, including an ethyl ester, a dinitrobenzamido group, and a tetrahydrobenzo ring.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(2,4-dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cellular signaling, modulating their activity and affecting downstream signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their function.

Cellular Effects

Ethyl 2-(2,4-dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways . It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes and influencing metabolic fluxes .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-(2,4-dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation . Additionally, it can activate or inhibit signaling pathways by interacting with receptors or other signaling proteins . These interactions lead to changes in gene expression, enzyme activity, and cellular responses, ultimately affecting cell function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(2,4-dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression, enzyme activity, and cellular metabolism . These temporal effects are important considerations for in vitro and in vivo studies involving this compound.

Dosage Effects in Animal Models

The effects of Ethyl 2-(2,4-dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage, organ toxicity, and systemic side effects . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this threshold can lead to toxicity . These dosage effects are crucial for determining the safe and effective use of this compound in preclinical and clinical studies.

Metabolic Pathways

Ethyl 2-(2,4-dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism and biotransformation . For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic fluxes and metabolite levels by modulating the activity of metabolic enzymes . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and pharmacodynamics in biological systems.

Transport and Distribution

The transport and distribution of Ethyl 2-(2,4-dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate within cells and tissues are critical factors that influence its biological activity . This compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cells, it can interact with binding proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, influencing its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of Ethyl 2-(2,4-dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Alternatively, it may localize to the mitochondria, where it can affect mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,4-dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, which can be achieved through the Gewald reaction. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

This can be done through a nucleophilic substitution reaction where the amino group of the benzothiophene derivative reacts with 2,4-dinitrobenzoyl chloride under basic conditions .

Finally, the ethyl ester group is introduced through esterification, typically using ethanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2,4-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-(2,4-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(2,4-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzothiophene core with a dinitrobenzamido group and an ethyl ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 2-[(2,4-dinitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7S/c1-2-28-18(23)15-12-5-3-4-6-14(12)29-17(15)19-16(22)11-8-7-10(20(24)25)9-13(11)21(26)27/h7-9H,2-6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJJHOWSGKJEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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